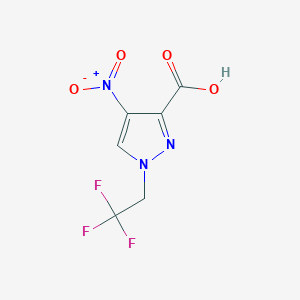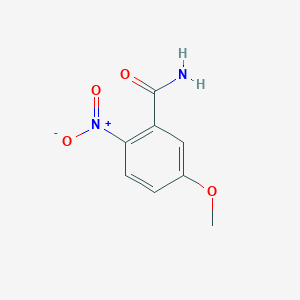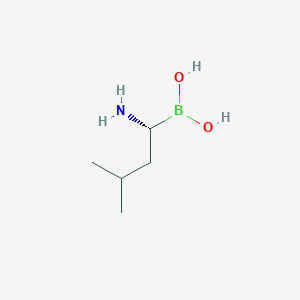
1,1,1,3,3,5,5,7,7,9,9-Undecamethylpentasiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,5,5,7,7,9,9-Undecamethylpentasiloxane is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often referenced in research and industrial contexts for its specific chemical behavior and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 1,1,1,3,3,5,5,7,7,9,9-Undecamethylpentasiloxane would typically involve large-scale chemical synthesis processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The exact industrial methods would depend on the specific requirements of the application and the availability of raw materials.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,3,3,5,5,7,7,9,9-Undecamethylpentasiloxane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in reactions involving this compound would depend on the specific type of reaction. For example:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would vary based on the specific reaction conditions and reagents used
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,5,5,7,7,9,9-Undecamethylpentasiloxane has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its interactions with biological molecules and potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1,1,3,3,5,5,7,7,9,9-Undecamethylpentasiloxane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors, enzymes, or other proteins, thereby influencing biological processes. The exact molecular targets and pathways would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,1,1,3,3,5,5,7,7,9,9-Undecamethylpentasiloxane include other chemical entities with comparable structures and properties. These compounds may share similar functional groups or chemical behaviors, making them relevant for comparative studies.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties This compound may exhibit unique reactivity, stability, or biological activity that distinguishes it from other similar compounds
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and reactivity make it a valuable subject of study for researchers and industry professionals alike. Further research and development can uncover new applications and enhance our understanding of this intriguing compound.
Eigenschaften
Molekularformel |
C11H33O4Si5 |
|---|---|
Molekulargewicht |
369.8 g/mol |
InChI |
InChI=1S/C11H33O4Si5/c1-16(2)12-18(6,7)14-20(10,11)15-19(8,9)13-17(3,4)5/h1-11H3 |
InChI-Schlüssel |
QWHOZYLPZGSBBI-UHFFFAOYSA-N |
SMILES |
C[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Ethylphenyl)-5-methoxyimidazo[2,1-b]benzothiazole](/img/structure/B1645927.png)



![1,2,3-Trifluoro-5-[4-(4-methylcyclohexyl)cyclohexyl]benzene](/img/structure/B1645950.png)









